molecular formula C12H23N3O2 B14178552 N-Hexyl-N'-(4-isocyanatobutyl)urea CAS No. 916915-24-7

N-Hexyl-N'-(4-isocyanatobutyl)urea

Cat. No.: B14178552
CAS No.: 916915-24-7
M. Wt: 241.33 g/mol
InChI Key: VSFQVVXLMVUIOM-UHFFFAOYSA-N
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Description

N-Hexyl-N'-(4-isocyanatobutyl)urea is a urea derivative characterized by a hexyl group (C₆H₁₃) and a 4-isocyanatobutyl moiety (CH₂CH₂CH₂CH₂NCO) attached to the urea core (NHCONH). The compound’s molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of 241 g/mol. Structurally, the hexyl chain imparts hydrophobicity, while the terminal isocyanate group confers high reactivity, particularly toward nucleophiles like amines, alcohols, and water. This reactivity makes it a candidate for synthesizing polyurethanes, coatings, and cross-linked polymers.

Properties

CAS No.

916915-24-7

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

1-hexyl-3-(4-isocyanatobutyl)urea

InChI

InChI=1S/C12H23N3O2/c1-2-3-4-5-9-14-12(17)15-10-7-6-8-13-11-16/h2-10H2,1H3,(H2,14,15,17)

InChI Key

VSFQVVXLMVUIOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NCCCCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N’-(4-isocyanatobutyl)urea typically involves the reaction of hexylamine with 4-isocyanatobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hexylamine+4-Isocyanatobutyl isocyanateN-Hexyl-N’-(4-isocyanatobutyl)urea\text{Hexylamine} + \text{4-Isocyanatobutyl isocyanate} \rightarrow \text{N-Hexyl-N'-(4-isocyanatobutyl)urea} Hexylamine+4-Isocyanatobutyl isocyanate→N-Hexyl-N’-(4-isocyanatobutyl)urea

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis .

Industrial Production Methods

In an industrial setting, the production of N-Hexyl-N’-(4-isocyanatobutyl)urea involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N’-(4-isocyanatobutyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various urea and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-Hexyl-N’-(4-isocyanatobutyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-Hexyl-N’-(4-isocyanatobutyl)urea involves its reactivity with various biological and chemical targets. The isocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This reactivity makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

  • N-[4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)benzyl]-N-hydroxyurea: Features a spirocyclic ether-amine and a benzyl group, with a hydroxyurea moiety.
  • N,N'-[2-(Hexanesulfonyloxy)phenyl]-N'-(4-(hexanesulfonyloxy)phenyl]urea : Contains sulfonate esters on phenyl rings, increasing polarity and thermal stability. The hexanesulfonyloxy groups may improve solubility in polar solvents .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Key Functional Groups Solubility Trends
N-Hexyl-N'-(4-isocyanatobutyl)urea 241 Hexyl, 4-isocyanatobutyl Urea, Isocyanate Low polarity (hexyl dominance)
N-[4-(Spirocyclic)benzyl]-N-hydroxyurea ~375 Spirocyclic, Benzyl, Hydroxy Urea, Hydroxy, Ether Moderate (polar substituents)
N,N'-[Hexanesulfonyloxy phenyl]urea ~626 Hexanesulfonyloxy phenyl Urea, Sulfonate ester High (sulfonate groups)

The hexyl chain in the target compound reduces water solubility compared to sulfonate-containing analogs. The isocyanate group’s reactivity contrasts with the hydrolytic stability of sulfonate esters .

Reactivity and Functional Group Influence

  • Isocyanate Group : Highly reactive, enabling polymerization (e.g., with polyols) and covalent bonding to biomolecules. Susceptible to hydrolysis, forming unstable carbamic acid .
  • Hydroxyurea Group : Participates in hydrogen bonding and chelation, relevant in medicinal chemistry (e.g., radical scavenging) .
  • Sulfonate Esters : Resist hydrolysis under mild conditions but degrade in strong acids/bases, useful in controlled-release systems .

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